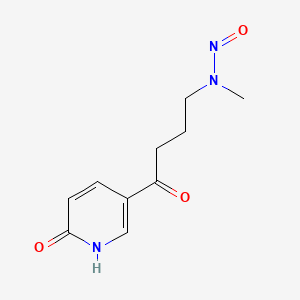

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is a tobacco-specific nitrosamine known for its potent carcinogenic properties. It is primarily found in tobacco products and is a significant contributor to the carcinogenicity of tobacco smoke . This compound is of great interest in scientific research due to its role in cancer development, particularly lung cancer.

準備方法

The synthesis of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] involves several steps. One common method includes the nitrosation of nicotine-derived nitrosamines. The reaction conditions typically involve acidic environments and nitrosating agents such as sodium nitrite . Industrial production methods often utilize large-scale chemical reactors to ensure the consistent quality and yield of the compound.

化学反応の分析

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often hydroxylated or aminated derivatives of the original compound.

科学的研究の応用

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is extensively studied in various fields:

Chemistry: It serves as a model compound for studying nitrosamine chemistry and its reactivity.

Biology: Researchers investigate its role in DNA alkylation and mutagenesis.

作用機序

The carcinogenic effects of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that alkylate DNA, leading to mutations and cancer development. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA repair and cell cycle regulation .

類似化合物との比較

Similar compounds include other tobacco-specific nitrosamines such as N-nitrosonornicotine and N-nitrosoanatabine. Compared to these compounds, 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is unique due to its higher potency in inducing lung tumors. This uniqueness is attributed to its specific metabolic activation pathways and the types of DNA adducts it forms .

生物活性

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone, commonly referred to as 6-hydroxyNNK, is a significant metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is recognized for its potent carcinogenic properties, particularly in lung cancer development. Understanding the biological activity of 6-hydroxyNNK is crucial for evaluating its role in tobacco-related carcinogenesis.

Metabolism and Excretion

Research indicates that 6-hydroxyNNK is formed as a urinary metabolite from NNK in rodents, with approximately 1% of NNK being excreted as this compound after administration of high doses (100 mg/kg) to F-344 rats and A/J mice . This metabolic pathway suggests that bacterial metabolism may play a role in its formation.

Carcinogenic Potential

The carcinogenic potential of 6-hydroxyNNK is closely linked to its parent compound, NNK. Studies have shown that NNK and its metabolites, including 6-hydroxyNNK, contribute to lung tumorigenesis through mechanisms such as DNA adduct formation and oxidative stress . Specifically, the ability of NNK to form DNA adducts is critical for its mutagenic activity, which can lead to tumor initiation and promotion.

Inhibition Studies

Inhibition studies have demonstrated that certain compounds can inhibit the metabolism of NNK, thereby potentially reducing the formation of carcinogenic metabolites like 6-hydroxyNNK. For instance, benzaldehyde and other structurally related compounds were found to inhibit the formation of various NNK metabolites in hepatic and pulmonary microsomes . This suggests that dietary or pharmaceutical interventions could mitigate the effects of tobacco-specific nitrosamines.

Urinary Biomarkers

The measurement of total NNAL (the sum of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and its glucuronides) has been established as an excellent biomarker for assessing human exposure to tobacco-specific nitrosamines. In studies involving smokers, total NNAL levels were quantified in urine samples, providing insights into individual exposure levels .

Pharmacokinetics in Animal Models

Pharmacokinetic studies using bile duct-cannulated rats have revealed important information regarding the stereoselective metabolism and tissue retention of NNK and its primary metabolite NNAL. These studies indicated significant differences in the distribution and clearance rates between enantiomers, highlighting the complexity of their biological activity .

Research Findings Summary Table

| Study | Findings | Implications |

|---|---|---|

| Hecht et al., 1980 | Identified urinary metabolite 6-hydroxyNNK from NNK | Supports understanding of NNK metabolism in humans |

| Benzaldehyde Inhibition Study | Compounds inhibited NNK metabolism | Potential for dietary interventions to reduce cancer risk |

| Pharmacokinetics Study | Stereoselective metabolism observed in rats | Highlights importance of enantiomers in carcinogenicity |

特性

IUPAC Name |

N-methyl-N-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-13(12-16)6-2-3-9(14)8-4-5-10(15)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBWRJVURQTOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CNC(=O)C=C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858078 |

Source

|

| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151028-45-4 |

Source

|

| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。